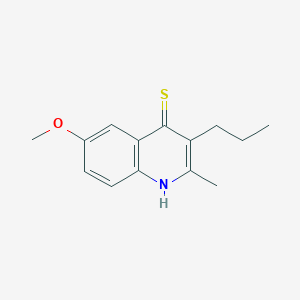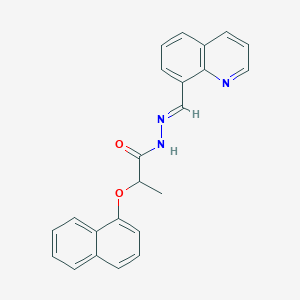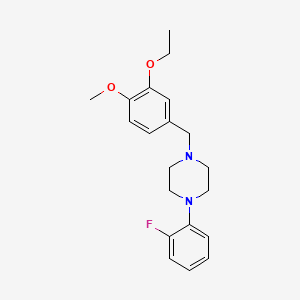
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea, also known as CMETU, is a thiourea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea involves its ability to inhibit specific enzymes and pathways involved in various cellular processes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
2. Antioxidant: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been found to have anti-apoptotic effects by inhibiting the activation of caspase-3, a protein involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea, including:
1. Clinical Trials: Further studies are needed to evaluate the safety and efficacy of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea in clinical trials for cancer and neurodegenerative diseases.
2. Structure-Activity Relationship: The structure-activity relationship of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea needs to be further explored to optimize its properties and enhance its activity.
3. Combination Therapy: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea can be used in combination with other drugs to enhance its therapeutic effects and reduce toxicity.
4. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the bioavailability and targeted delivery of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea to specific tissues and organs.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a valuable tool for researchers in different fields. Further studies are needed to fully understand its therapeutic potential and optimize its properties for clinical use.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 2-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction yields N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea as a white solid with a melting point of 141-143°C. This method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been used in various scientific research applications, including:
1. Cancer Research: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied in different types of cancer, including breast, lung, and prostate cancer.
2. Neuroprotection: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and improve cognitive function.
3. Antimicrobial Activity: N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been tested for its antimicrobial activity against various bacteria and fungi. It has shown promising results in inhibiting the growth of pathogenic microorganisms.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-3-20-15-7-5-4-6-14(15)19-16(21)18-12-9-8-11(2)13(17)10-12/h4-10H,3H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHABVLBIUUJTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2-ethoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)
![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)
![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)